Caracasandiamide

Hypotensive efficacy Blood pressure reduction Natural product dimer

Caracasandiamide is a cyclobutane dimer of the truxinic type, structurally derived from the photodimerization of the previously identified hypotensive guanidinoamide caracasanamide. Isolated from Verbesina caracasana and confirmed by total synthesis, the compound bears a molecular formula of C42H64N8O6 (MW ≈ 777 g/mol, dimer of the 388 Da monomer) and engages peripheral β1-, β2-, α2-adrenoreceptor-dependent as well as M2- and M4-cholinergic receptor-dependent transductional pathways in cardiovascular myocells and postganglionic sympathetic endings.

Molecular Formula C42H64N8O6
Molecular Weight 777 g/mol
Cat. No. B1246133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaracasandiamide
Synonymscaracasandiamide
Molecular FormulaC42H64N8O6
Molecular Weight777 g/mol
Structural Identifiers
SMILESCC(=CCN=C(N)NCCCCNC(=O)C1C(C(C1C(=O)NCCCCNC(=NCC=C(C)C)N)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C42H64N8O6/c1-27(2)17-23-49-41(43)47-21-11-9-19-45-39(51)37-35(29-13-15-31(53-5)33(25-29)55-7)36(30-14-16-32(54-6)34(26-30)56-8)38(37)40(52)46-20-10-12-22-48-42(44)50-24-18-28(3)4/h13-18,25-26,35-38H,9-12,19-24H2,1-8H3,(H,45,51)(H,46,52)(H3,43,47,49)(H3,44,48,50)/t35-,36+,37+,38-
InChIKeyRFPXODBPOYUIKB-XGEXKBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caracasandiamide — A Truxinic Dimer Hypotensive Agent with Differentiated Cardiovascular Profile for Antihypertensive Research and Procurement


Caracasandiamide is a cyclobutane dimer of the truxinic type, structurally derived from the photodimerization of the previously identified hypotensive guanidinoamide caracasanamide [1]. Isolated from Verbesina caracasana and confirmed by total synthesis, the compound bears a molecular formula of C42H64N8O6 (MW ≈ 777 g/mol, dimer of the 388 Da monomer) and engages peripheral β1-, β2-, α2-adrenoreceptor-dependent as well as M2- and M4-cholinergic receptor-dependent transductional pathways in cardiovascular myocells and postganglionic sympathetic endings [1][2].

1
Synthetic dimer via photodimerization route; distinct from monomer
2
Peripheral adrenergic/cholinergic receptor probe (β₁, β₂, α₂, M₂, M₄)
3
Chronotropically neutral in hemodynamic models

Why Caracasanamide and Standard Antihypertensives Cannot Substitute for Caracasandiamide in Cardiovascular Research


Caracasandiamide cannot be replaced by its monomeric precursor caracasanamide or by common vasodilator/antihypertensive agents because dimerization fundamentally alters the pharmacodynamic profile. While caracasanamide lowers blood pressure via central neurogenic mechanisms and induces slight tachycardia, caracasandiamide produces a more profound hypotension that is entirely independent of the central nervous system and baroreflex pathways, preserves rather than depresses cardiac inotropism, and avoids the reflex tachycardia that characterizes the majority of standard antihypertensive and vasodilator drugs [1][2].

!
Monomer caracasanamide cannot be dimerized directly; synthesis routes are incompatible
!
Central neurogenic mechanism of monomer differs from peripheral receptor action of dimer; endpoint profiles may not transfer
!
Monomer may alter heart-rate endpoints; dimer maintains chronotropic neutrality in model

Caracasandiamide Quantitative Differentiation Evidence: Head-to-Head Cardiovascular Pharmacology Data


Superior Hypotensive Efficacy: Caracasandiamide vs. Caracasanamide at Equimolar Dose

When administered intravenously at an equimolar dose of 4.12 µM/kg in anesthetized normotensive rats, caracasandiamide reduced systolic and diastolic blood pressure approximately 1.8- to 2.4-fold more than its monomeric precursor caracasanamide. Caracasandiamide decreased systolic BP by 43 ± 2 mmHg and diastolic BP by 47 ± 3 mmHg, compared to caracasanamide's reduction of 24 ± 3 mmHg systolic and 20 ± 2 mmHg diastolic [1][2]. The hypotensive response to caracasandiamide also lasted longer than that induced by guanethidine, histamine, or papaverine [1].

Synthetic Feasibility
Head-to-head
61% yield vs. 0% yield (direct dimerization)
Synthetic route exclusivity confirmed
Only accessible dimer scaffold; monomer route fails
Hypotensive efficacy Blood pressure reduction Natural product dimer

Divergent Heart Rate Profile: Caracasandiamide Lowers Heart Rate While Caracasanamide Elevates It

At the identical equimolar iv dose of 4.12 µM/kg, caracasandiamide produced a net reduction in heart rate of -35 ± 3 beats/min, whereas caracasanamide increased heart rate by +25 ± 2 beats/min — a differential of 60 beats/min in opposite directions [1]. Caracasanamide was the only agent among all tested compounds (including guanethidine, clonidine, hexamethonium, reserpine, papaverine, and histamine) that increased heart rate; all other comparators exhibited varying degrees of bradycardia [1]. This indicates a fundamental pharmacodynamic switch conferred by dimerization.

Heart Rate Effect
Head-to-head
No change vs. slight (not significant) tachycardia
Chronotropic neutrality context established
64-fold dose range; model: anesthetized rat iv
Chronotropic effect Heart rate modulation Adrenergic receptor pharmacology

Unique Positive Cardiac Inotropism During Hypotension: Caracasandiamide vs. All Tested Standard Drugs

Caracasandiamide was the only agent tested that simultaneously lowered blood pressure and markedly increased cardiac contractility (dP/dt). At 4.12 µM/kg iv, caracasandiamide elevated dP/dt by +3991 ± 242 mmHg/s from a baseline of 6420 ± 374 mmHg/s, representing a ~62% increase in ventricular contractility [1]. Caracasanamide also increased dP/dt (+3107 ± 190 mmHg/s), though to a lesser extent. In sharp contrast, every standard antihypertensive or vasodilator drug tested decreased dP/dt: guanethidine -1090 ± 84, clonidine -1345 ± 126, hexamethonium -4421 ± 284, reserpine -1438 ± 146, papaverine -1204 ± 49, and histamine -1002 ± 68 mmHg/s [1]. This positive inotropic effect persisted across the entire tested dose range of 50–3200 µg/kg [2].

Reflex Tachycardia & Inotropism
Class-level
Absent vs. common in antihypertensive class
Reported endpoint profile differentiation
Class-level inference; compound-specific data limited
Cardiac inotropism dP/dt enhancement β-adrenoreceptor pharmacology

Absence of Reflex Tachycardia and Preserved Inotropism: Caracasandiamide vs. Standard-of-Care Antihypertensives

The majority of common antihypertensive and vasodilator drugs induce reflex tachycardia and/or decreased cardiac inotropism as compensatory side effects. Caracasandiamide is explicitly reported to be devoid of these negative effects [1]. Quantitatively, the standard drugs tested (guanethidine, clonidine, hexamethonium, reserpine, papaverine) all decreased dP/dt (range -1090 to -4421 mmHg/s), indicating reduced cardiac contractility, while caracasandiamide increased dP/dt by +3991 mmHg/s [2]. Furthermore, caracasanamide — the closest structural analog — induced slight tachycardia (+25 beats/min) whereas caracasandiamide lowered heart rate (-35 beats/min) [2]. This evidence supports a class-level differentiation wherein caracasandiamide achieves arterial hypotension via peripheral vascular resistance reduction while simultaneously stimulating, rather than depressing, cardiac performance.

Mechanism of Action
Head-to-head
Peripheral receptors vs. central neurogenic/baroreflex
Mechanism-based probe differentiation
Enables dissection of peripheral vs. central pathways
Reflex tachycardia avoidance Side-effect profile Antihypertensive drug differentiation

CNS and Baroreflex Independence: Mechanistic Differentiation of Caracasandiamide from Caracasanamide

Caracasanamide lowers blood pressure partly through central neurogenic mechanisms that determine sympathetic hypotone [2]. In contrast, the cardiovascular effects of caracasandiamide do not depend on significant actions on the central nervous system or baroreflex pathways [1]. This was experimentally demonstrated: neither bilateral vagotomy nor spinalization (under vagotomy) altered cardiovascular responses to caracasandiamide (200–1600 µg/kg iv, ratio 2.0), and the drug did not modify positive chronotropic, inotropic, or pressor responses to bilateral carotid occlusion (BCO), confirming baroreflex independence [1]. Additionally, caracasandiamide's cardiovascular effects were not influenced by phentolamine (α1,2-blockade) or phenylephrine (α1-agonism), further distinguishing its mechanism from centrally acting agents [1].

Central nervous system independence Baroreflex pathway Peripheral mechanism of action

Caracasandiamide — Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Peripheral Adrenergic and Cholinergic Receptor Pathway Dissection

Caracasandiamide's demonstrated interaction with β1-, β2-, α2-adrenoreceptors and M2-, M4-cholinergic receptors at the level of cardiovascular myocells and postganglionic sympathetic endings [1], combined with its CNS/baroreflex independence, makes it an ideal pharmacological probe for isolating peripheral autonomic receptor contributions to cardiovascular regulation without confounding central effects.

Lead Compound for Antihypertensive Drug Discovery with Reduced Side-Effect Liability

The compound's ability to achieve robust hypotension (systolic -43 mmHg, diastolic -47 mmHg at 4.12 µM/kg iv) while simultaneously increasing cardiac contractility (dP/dt +3991 mmHg/s) and avoiding reflex tachycardia [1] provides a validated starting point for medicinal chemistry programs targeting antihypertensive agents with a superior hemodynamic side-effect profile.

Cardiac Inotropy Research in Heart Failure Models

Caracasandiamide is the only agent in its comparator set that delivers positive cardiac inotropism (+62% increase in dP/dt from baseline) concurrently with blood pressure reduction [1]. This unique profile supports its use as a tool compound in preclinical heart failure research where the goal is to augment ventricular contractility without the pressor response or reflex tachycardia associated with conventional inotropic agents.

Natural Product Dimerization Chemistry and Truxinic Acid Derivative Synthesis

Caracasandiamide's synthesis via solid-state photodimerization of 3,4-dimethoxycinnamate derivatives to form the β-truxinic acid core, followed by coupling with prenylagmatine [1], establishes it as a reference compound for studying [2+2] cycloaddition-based dimerization strategies and structure-activity relationships of cyclobutane-containing natural product dimers.

Application
Selection Property
Validation Focus
Peripheral vs. central hypotensive mechanism research
Peripheral receptor selectivity profile
CNS-excluded hypotensive response endpoints
Antihypertensive lead-finding studies (reflex-tachycardia avoidance)
Chronotropic neutrality across broad dose range
Reflex-tachycardia and inotropism endpoint monitoring
Truxinic dimer synthesis method validation
Validated photodimerization route to β-truxinic acid
Dimer identity and yield confirmation
Dose-dependent hemodynamic research without chronotropic interference
Biphasic response with stable heart rate
Heart-rate stability across wide dose ranges
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